2-(3-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione
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Overview
Description
2-(3-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is a heterocyclic compound that features a fused imidazo-pyridine core with a fluorophenyl substituent. This compound is of interest due to its potential pharmacological properties and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione typically involves multi-component reactions. One efficient method involves the condensation of various diamines, 1,1-bis(methylthio)-2-nitroethene, substituted salicylaldehyde, and malononitrile or alkyl cyanoacetate under reflux conditions in ethanol . This one-pot protocol is advantageous due to its operational simplicity and high atom economy.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions, scaled up to accommodate larger quantities. The use of environmentally benign solvents and catalyst-free conditions can be emphasized to ensure a clean reaction profile and operational simplicity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the imidazo-pyridine core.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
2-(3-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione involves its interaction with specific molecular targets. The imidazo-pyridine core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The fluorophenyl group may enhance binding affinity and selectivity through hydrophobic interactions and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride: This compound shares a similar imidazo core but differs in its pyrazinone ring and phenyl substituent.
1-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one: Another related compound with a similar core structure but different substituents.
Uniqueness
2-(3-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is unique due to its specific substitution pattern, which can influence its pharmacological properties and reactivity. The presence of the fluorophenyl group can enhance its stability and binding interactions compared to similar compounds.
Properties
CAS No. |
60725-62-4 |
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Molecular Formula |
C13H13FN2O2 |
Molecular Weight |
248.25 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione |
InChI |
InChI=1S/C13H13FN2O2/c14-9-4-3-5-10(8-9)16-12(17)11-6-1-2-7-15(11)13(16)18/h3-5,8,11H,1-2,6-7H2 |
InChI Key |
YVCJMNSBDCPIIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(C1)C(=O)N(C2=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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